1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine
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Overview
Description
1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine typically involves the reaction of benzotriazole with an appropriate amine. One common method involves the reaction of benzotriazole with 2-bromo-1-propanamine under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzotriazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzotriazole ring.
Scientific Research Applications
1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine involves its interaction with various molecular targets and pathways. The benzotriazole ring can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, making it a versatile scaffold for drug design . These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-benzotriazole: A parent compound with similar structural features.
2-(1H-benzotriazol-1-yl)ethanamine: A structurally related compound with an ethylamine side chain.
1-(1H-1,2,3-benzotriazol-1-yl)ethanol: A compound with an ethanol side chain.
Uniqueness
1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine is unique due to its specific amine side chain, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12N4 |
---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
1-(benzotriazol-1-yl)propan-2-amine |
InChI |
InChI=1S/C9H12N4/c1-7(10)6-13-9-5-3-2-4-8(9)11-12-13/h2-5,7H,6,10H2,1H3 |
InChI Key |
HFIFZHVKGMAMGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2N=N1)N |
Origin of Product |
United States |
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